molecular formula C22H25NO5 B6664189 2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

Cat. No.: B6664189
M. Wt: 383.4 g/mol
InChI Key: DDHJWUAOULMPPE-UHFFFAOYSA-N
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Description

2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrrolidine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is unique due to its combination of a benzoic acid core, a pyrrolidine ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

2-[3-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-27-16-10-11-18(20(14-16)28-2)19-8-5-13-23(19)21(24)12-9-15-6-3-4-7-17(15)22(25)26/h3-4,6-7,10-11,14,19H,5,8-9,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHJWUAOULMPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C(=O)CCC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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